5-フルオロニコチンアミド

概要

説明

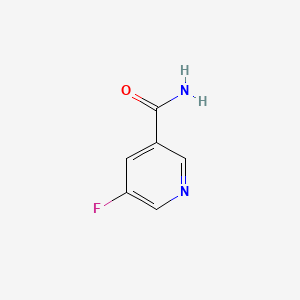

5-Fluoronicotinamide is a chemical compound with the CAS Number: 70-58-6 and a molecular weight of 140.12 . It is a white to brown solid and is used for research and development .

Molecular Structure Analysis

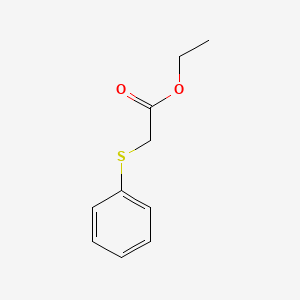

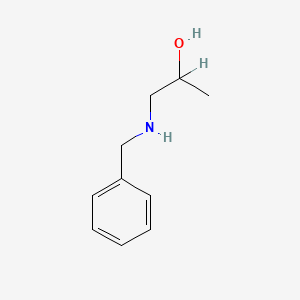

The molecular formula of 5-Fluoronicotinamide is C6H5FN2O . The InChI code is 1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H, (H2,8,10) .Physical and Chemical Properties Analysis

5-Fluoronicotinamide is a white to brown solid . It has a molecular weight of 140.12 .科学的研究の応用

心臓病学:心臓病治療のためのHDAC6阻害剤

5-フルオロニコチンアミド誘導体は、IIb型ヒストン脱アセチル化酵素であるHDAC6の選択的阻害剤として同定されています 。これらの阻害剤は、拡張型および肥大型心筋症、心筋梗塞、うっ血性心不全など、さまざまな心臓病の治療における可能性について研究されています。 HDAC6を標的とすることで、これらの化合物は、非選択的HDAC阻害剤と比較して、細胞毒性が低い治療戦略を提供できる可能性があります .

神経変性疾患:潜在的な治療薬

研究によると、5-フルオロニコチンアミド由来のものなど、HDAC阻害剤は、神経変性の治療薬として役立つ可能性があります 。HDAC6の選択的阻害は、神経の保護と修復に役割を果たす可能性があり、アルツハイマー病やパーキンソン病などの治療のための有望な道を開きます。

腫瘍学:がん治療における役割

5-フルオロニコチンアミド由来のものなど、ヒストン脱アセチル化酵素阻害剤は、腫瘍学における潜在的な治療薬として記述されています 。遺伝子発現を調節し、細胞周期の進行に影響を与える役割から、がん治療の研究において貴重な存在となっています。

自己免疫疾患:免疫調節効果

HDAC6阻害剤としての5-フルオロニコチンアミドの誘導体は、自己免疫疾患の治療に役立つ可能性があります 。これらの化合物は、免疫応答に関与するタンパク質のアセチル化に影響を与えることで、免疫系を調節し、自己免疫疾患からの緩和を提供する可能性があります。

化学療法誘発末梢神経障害:軽減戦略

5-フルオロニコチンアミド由来のHDAC6阻害剤は、化学療法誘発末梢神経障害を軽減する可能性について研究されています 。特定のがん治療によって生じるこの状態は、衰弱させる可能性があり、HDAC6阻害剤は、その影響を軽減するための手段を提供する可能性があります。

材料科学:化学合成と化合物の開発

材料科学に直接関係していませんが、5-フルオロニコチンアミドは、より複雑な分子の合成における潜在的な用途のために、注目される化合物です 。その特性は、特定の生物活性を持つ新しい材料の開発に活用できます。

Safety and Hazards

The safety data sheet for 5-Fluoronicotinamide suggests that it should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of contact, it is recommended to wash with soap and water . If swallowed or inhaled, medical attention should be sought immediately .

将来の方向性

作用機序

Target of Action

The primary target of 5-Fluoronicotinamide is Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb enzyme that contains two catalytic domains, a ubiquitin binding domain, and a cytoplasmic retention domain . It plays a crucial role in the regulation of various cellular processes, including cell cycle progression, survival, and differentiation .

Mode of Action

5-Fluoronicotinamide acts as an HDAC6 inhibitor . It selectively targets HDAC6, reducing cytotoxicity due to the cytoplasmic nature of HDAC6 substrates and reduced effects on nuclear targets and on global transcription . This selective inhibition of HDAC6 leads to changes in the acetylation status of specific proteins, thereby affecting their function .

Biochemical Pathways

5-Fluoronicotinamide, as an HDAC6 inhibitor, affects several biochemical pathways. It modulates cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . It also impacts multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Result of Action

The inhibition of HDAC6 by 5-Fluoronicotinamide results in the modulation of various cellular processes. It can affect cell response to treatment, potentially leading to therapeutic benefits in diseases such as heart diseases .

Action Environment

生化学分析

Biochemical Properties

5-Fluoronicotinamide interacts with HDAC6, a class IIb enzyme that contains two catalytic domains, a ubiquitin binding domain, and a cytoplasmic retention domain . HDAC6-selective inhibitors, such as 5-Fluoronicotinamide, are known to have reduced cytotoxicity due to the cytoplasmic nature of HDAC6 substrates and reduced effects on nuclear targets and on global transcription .

Cellular Effects

5-Fluoronicotinamide has been shown to have significant effects on various types of cells, particularly in the context of heart diseases . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Fluoronicotinamide involves its interaction with HDAC6. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDSJMZGWCQCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220255 | |

| Record name | Nicotinamide, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-58-6 | |

| Record name | 5-Fluoro-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoronicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinamide, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoronicotinamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93DSJ8ZR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-Fluoronicotinamide and how does it affect bacteria?

A: 5-Fluoronicotinamide (5-FNAM) acts as a niacin antagonist, specifically inhibiting bacterial growth by interfering with nicotinic acid metabolism. [] This inhibition can be reversed by the addition of nicotinic acid, suggesting a competitive mechanism. [] Studies have shown that 5-FNAM effectively inhibits the growth of various bacterial species, including Streptococcus, Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum. []

Q2: How does 5-Fluoronicotinamide impact enzyme activity in the liver?

A: 5-Fluoronicotinamide, along with other nicotinamide analogs like nicotinic acid and isonicotinic acid hydrazide, can induce the activity of liver enzymes such as tryptophan pyrrolase and tyrosine transaminase. [] This induction is thought to be linked to the compound's ability to increase NAD+ levels in the liver. [] Interestingly, the increase in NAD+ levels precedes enzyme induction, suggesting a causal relationship. []

Q3: Is there evidence that 5-Fluoronicotinamide's effects on enzyme activity are mediated through hormonal pathways?

A: Research suggests that 5-Fluoronicotinamide may indirectly induce liver enzymes by influencing the adrenal glands. [] The compound's ability to increase NAD+ levels in the adrenals is hypothesized to stimulate the synthesis and release of cortical hormones, which then act as the direct inducers of liver enzymes. [] This hypothesis is supported by the observation that hypophysectomy abolishes the enzyme-inducing effect of 5-Fluoronicotinamide. []

Q4: Does the structure of 5-Fluoronicotinamide relate to its activity?

A: While specific structure-activity relationship studies are limited in the provided abstracts, modifications at the 3rd or 5th position of the pyridine ring in 5-Fluoronicotinic acid, a closely related compound, did not enhance its antibacterial activity. [] This finding suggests that the fluorine atom at the 5th position plays a crucial role in its biological activity. Further research focusing on 5-FNAM specifically would be needed to fully elucidate its structure-activity relationship.

Q5: Are there any known in vivo applications of 5-Fluoronicotinamide?

A: Research shows that 5-FNAM, alongside 5-Fluoronicotinic acid and 5-fluoro-N-dimethylaminomethylnicotinamide, demonstrated in vivo activity against Streptococcus pyogenes in a mouse model. [] These compounds protected mice from infection at a dosage of 83 mg/kg administered subcutaneously twice. [] This finding highlights the potential therapeutic application of 5-FNAM as an antibacterial agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)

![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)

![1H-Benz[g]indole](/img/structure/B1329717.png)